Butyl 4-isocyanatobenzoate
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Overview
Description
Butyl 4-isocyanatobenzoate is an organic compound with the molecular formula C12H13NO3. It is a derivative of benzoic acid, where the carboxyl group is esterified with butanol, and the aromatic ring is substituted with an isocyanate group at the para position. This compound is known for its reactivity due to the presence of the isocyanate functional group, making it valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl 4-isocyanatobenzoate can be synthesized through the reaction of 4-isocyanatobenzoic acid with butanol in the presence of a suitable catalyst. The reaction typically involves the esterification of the carboxyl group of 4-isocyanatobenzoic acid with butanol, using an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. The product is typically purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-isocyanatobenzoate undergoes various chemical reactions, primarily driven by the reactivity of the isocyanate group. These reactions include:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Polymerization: The isocyanate group can participate in polymerization reactions to form polyurethanes when reacted with polyols.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.
Polyols: React with the isocyanate group to form polyurethanes.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Scientific Research Applications
Butyl 4-isocyanatobenzoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules through the formation of stable urea and carbamate linkages.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of polyurethanes, coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of butyl 4-isocyanatobenzoate is primarily based on the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophiles, leading to the formation of stable urea, carbamate, and thiocarbamate linkages. These reactions can modify the properties of the target molecules, enhancing their stability, solubility, and bioactivity .
Comparison with Similar Compounds
Similar Compounds
Phenyl isocyanate: Similar in structure but lacks the ester group.
Methyl 4-isocyanatobenzoate: Similar but has a methyl ester instead of a butyl ester.
Ethyl 4-isocyanatobenzoate: Similar but has an ethyl ester instead of a butyl ester.
Uniqueness
Butyl 4-isocyanatobenzoate is unique due to the presence of the butyl ester group, which can influence its solubility, reactivity, and overall chemical properties. The butyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in organic synthesis and material science .
Properties
IUPAC Name |
butyl 4-isocyanatobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-3-8-16-12(15)10-4-6-11(7-5-10)13-9-14/h4-7H,2-3,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCGQSQNUXNTNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399440 |
Source
|
Record name | Butyl 4-isocyanatobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102561-47-7 |
Source
|
Record name | Butyl 4-isocyanatobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl 4-isocyanatobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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